molecular formula C7H12O4 B1205061 2,2-Dimethylglutaric acid CAS No. 681-57-2

2,2-Dimethylglutaric acid

Cat. No.: B1205061
CAS No.: 681-57-2
M. Wt: 160.17 g/mol
InChI Key: BTUDGPVTCYNYLK-UHFFFAOYSA-N
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Description

2,2-Dimethylglutaric acid is an organic compound with the molecular formula C₇H₁₂O₄. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH).

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylglutaric acid can be synthesized through various methods. One common method involves the hydrolysis of the condensation product of ethyl cyanoacetate and ethyl β,β-dimethylacrylate. Another method includes the action of sulfuric acid on diethyl β,β-dimethyl-α,α’-dicyanoglutarate .

Industrial Production Methods: Industrial production of this compound typically involves the controlled oxidation of suitable precursors under specific conditions to ensure high yield and purity. The exact industrial methods may vary depending on the manufacturer and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylglutaric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2,2-Dimethylglutaric acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its role in metabolic pathways and its potential effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2-dimethylglutaric acid involves its interaction with specific molecular targets and pathways. As a dicarboxylic acid, it can participate in various biochemical reactions, including those involving enzyme catalysis and metabolic processes. The exact molecular targets and pathways depend on the specific context and application .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethylglutaric acid is unique due to the presence of two methyl groups on the second carbon, which influences its chemical properties and reactivity. This structural feature distinguishes it from other glutaric acid derivatives and affects its behavior in various chemical and biological contexts .

Properties

IUPAC Name

2,2-dimethylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2,6(10)11)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUDGPVTCYNYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021585
Record name 2,2-Dimethylpentanedioic acid
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681-57-2
Record name 2,2-Dimethylglutaric acid
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Record name 2,2-Dimethylglutaric acid
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Record name 681-57-2
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Record name 2,2-Dimethylpentanedioic acid
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Record name 2,2-dimethylglutaric acid
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Record name 2,2-DIMETHYLGLUTARIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2,2-Dimethylglutaric acid (H2dmg) in recent research?

A1: this compound is primarily employed as a building block in the synthesis of coordination polymers (CPs) [, , ]. These CPs are formed through hydrothermal reactions of H2dmg with various metal ions and bis(triazole)-derived or imidazole-based ligands.

Q2: How does the structure of the auxiliary ligand impact the dimensionality of the resulting CPs?

A2: Research indicates that the flexibility and steric hindrance of the auxiliary ligand play a crucial role in determining the final structure of the CPs []. For instance, using 1,4-di(1H-imidazol-1-yl)butane (bib) resulted in a 2D layered structure, while employing 1,4-bis((1H-imidazol-1-yl)methyl)benzene (pbix) led to a 3D framework with interpenetration. The use of a sterically hindered ligand like 1,1’-((2,3,5,6-tetramethyl-1,4-phenylene)bis(methylene)) bis(1H-imidazole) (ptmbix) yielded a 3D coordination polymer with a distinct topology [].

Q3: What interesting property was observed in a CP synthesized using H2dmg and what applications does it suggest?

A3: A coordination polymer, [Co2(μ-dmg)2(μ-pbtx)2]n, synthesized using H2dmg and 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)benzene (pbtx) exhibited promising ammonia (NH3) sensing properties []. This finding suggests potential applications of H2dmg-based CPs in sensor development, particularly for detecting NH3 vapor.

Q4: Is there information available on the sublimation properties of H2dmg?

A4: Yes, thermodynamic studies utilizing the Knudsen mass-loss effusion technique have determined the vapor pressures of H2dmg at various temperatures []. These studies provided insights into the standard molar enthalpies and entropies of sublimation for H2dmg, contributing to a deeper understanding of its physical properties.

Q5: Beyond CP synthesis, are there other known applications of H2dmg?

A5: Research from the 1950s investigated the impact of various compounds, including H2dmg, on cholesterol solubility in coconut oil []. Interestingly, H2dmg was found to decrease cholesterol solubility by forming an insoluble crystalline clathrate with cholesterol. This finding, although dated, hints at the potential of H2dmg and its derivatives in influencing cholesterol behavior, potentially opening avenues for future research in this area.

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